

# Synthesis and Characterization of 3-iodo-6-nitro-1H-indazole: A Technical Guide

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## Compound of Interest

Compound Name: 3-Iodo-6-nitro-1H-indazole

Cat. No.: B1314062

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **3-iodo-6-nitro-1H-indazole**, a key heterocyclic building block in medicinal chemistry. This compound serves as a versatile intermediate for the development of various therapeutic agents, particularly kinase inhibitors. This document outlines a detailed synthetic protocol and provides expected characterization data based on analogous compounds, presented in a structured format for clarity and ease of use.

## Physicochemical Properties

**3-Iodo-6-nitro-1H-indazole** is a solid, slightly pale yellow compound. Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>4</sub> IN <sub>3</sub> O <sub>2</sub>
Molecular Weight	289.03 g/mol
CAS Number	70315-70-7
Appearance	Slightly Pale Yellow Solid
Melting Point	265 °C

## Synthesis of 3-iodo-6-nitro-1H-indazole

The synthesis of **3-iodo-6-nitro-1H-indazole** is achieved through the direct iodination of 6-nitro-1H-indazole. The C-3 position of the indazole ring is susceptible to electrophilic substitution. The reaction is typically carried out by treating 6-nitro-1H-indazole with molecular iodine in the presence of a base.

### Experimental Protocol: Iodination of 6-nitro-1H-indazole

This protocol is adapted from established methods for the C-3 iodination of unprotected indazoles.

Materials and Reagents:

- 6-nitro-1H-indazole
- Iodine (I<sub>2</sub>)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) or Potassium Hydroxide (KOH)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl Acetate (EtOAc)
- Saturated aqueous sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

Equipment:

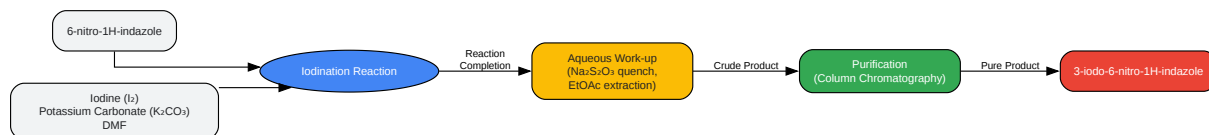
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath

- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography
- Thin Layer Chromatography (TLC) plates

Procedure:

- Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-nitro-1H-indazole (1.0 equivalent).
- Dissolution: Add anhydrous DMF to the flask and stir the mixture at room temperature until the substrate is fully dissolved.
- Reagent Addition: Add molecular iodine ( $I_2$ ) (approximately 1.5-2.0 equivalents) to the solution. Follow this with the portion-wise addition of potassium carbonate ( $K_2CO_3$ ) or potassium hydroxide (KOH) (approximately 2.0-4.0 equivalents).
- Reaction: Heat the reaction mixture and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing an ice-water mixture. Quench excess iodine by adding saturated aqueous sodium thiosulfate ( $Na_2S_2O_3$ ) solution dropwise until the dark color of the iodine disappears.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers and wash them sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure **3-iodo-6-nitro-1H-indazole**.

## Synthesis Workflow



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Synthesis workflow for **3-iodo-6-nitro-1H-indazole**.

## Characterization Data (Predicted)

While specific experimental spectra for **3-iodo-6-nitro-1H-indazole** are not readily available in the public domain, the following tables summarize the expected spectroscopic data based on the analysis of closely related substituted indazoles. This data provides a predictive framework for the characterization of the title compound.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The expected proton NMR chemical shifts for **3-iodo-6-nitro-1H-indazole** in a solvent like DMSO-d<sub>6</sub> are presented below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Proton	Predicted Chemical Shift (ppm)	Multiplicity
NH	~13.5 - 14.5	br s
H-4	~7.8 - 8.0	d
H-5	~7.4 - 7.6	dd
H-7	~8.1 - 8.3	d

### <sup>13</sup>C NMR Spectroscopy (Predicted)

The predicted carbon-13 NMR chemical shifts are influenced by the electron-withdrawing nitro group and the iodine atom.

Carbon	Predicted Chemical Shift (ppm)
C-3	~90 - 95
C-3a	~140 - 142
C-4	~120 - 122
C-5	~118 - 120
C-6	~145 - 148
C-7	~115 - 117
C-7a	~140 - 142

## FT-IR Spectroscopy (Predicted)

The expected characteristic infrared absorption bands are listed below.

Functional Group	Wavenumber (cm <sup>-1</sup> )
N-H Stretch	~3300 - 3400 (broad)
C-H Aromatic	~3100
NO <sub>2</sub> Asymmetric Stretch	~1520 - 1540
NO <sub>2</sub> Symmetric Stretch	~1340 - 1360
C=C Aromatic	~1600, ~1470

## Mass Spectrometry (Predicted)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Parameter	Expected Value
Molecular Formula	C <sub>7</sub> H <sub>4</sub> IN <sub>3</sub> O <sub>2</sub>
Exact Mass	288.9399
Ionization Mode	ESI+ or ESI-
Expected Ion	[M+H] <sup>+</sup> = 289.9477 or [M-H] <sup>-</sup> = 287.9321

## Experimental Protocols for Characterization

The unambiguous identification of **3-iodo-6-nitro-1H-indazole** relies on a combination of the following spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.

Data Acquisition:

- <sup>1</sup>H NMR: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer.
- <sup>13</sup>C NMR: Acquire a proton-decoupled carbon-13 spectrum. A larger number of scans will be required due to the lower natural abundance of the <sup>13</sup>C isotope.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding approximately 1 mg of the sample with 100 mg of dry KBr and pressing it into a thin pellet.

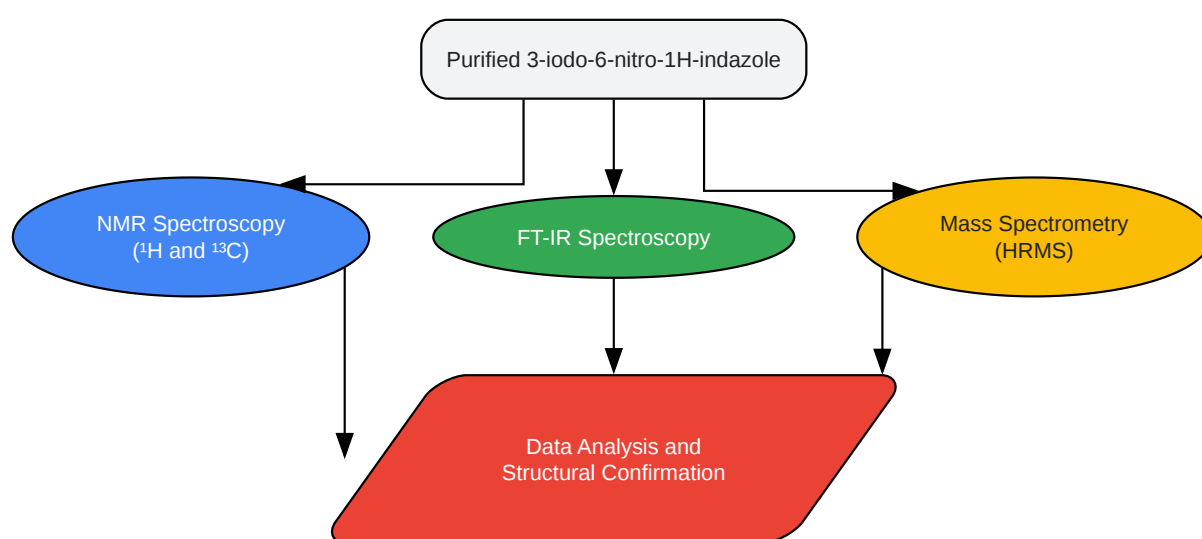
Data Acquisition: Record the spectrum on an FT-IR spectrometer.

### Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

**Data Acquisition:**

- Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI).
- Mass Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the exact mass of the molecular ion.

**Characterization Workflow**

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